molecular formula C17H21NO3 B563690 Epi-galanthamine-O-methyl-d3 CAS No. 1217655-71-4

Epi-galanthamine-O-methyl-d3

Cat. No.: B563690
CAS No.: 1217655-71-4
M. Wt: 290.377
InChI Key: ASUTZQLVASHGKV-FDGFTHSKSA-N
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Mechanism of Action

Target of Action

Epi-galanthamine-O-methyl-d3 is a deuterium-labeled selective inhibitor of acetylcholinesterase (AChE) . AChE is an enzyme that breaks down acetylcholine, a key neurotransmitter in the brain that is involved in memory and cognition.

Mode of Action

The compound interacts with AChE, inhibiting its activity This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission

Result of Action

The primary molecular effect of this compound is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, potentially improving memory and cognition. On a cellular level, the compound may also inhibit ion channels and protein interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epi-galanthamine-O-methyl-d3 involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Epi-galanthamine-O-methyl-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Comparison with Similar Compounds

Uniqueness: Epi-galanthamine-O-methyl-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in pharmacokinetic and metabolic studies .

Properties

IUPAC Name

(1S,12S,14S)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUTZQLVASHGKV-FDGFTHSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(CN(CC[C@]34C=C[C@H](C[C@@H]4O2)O)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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